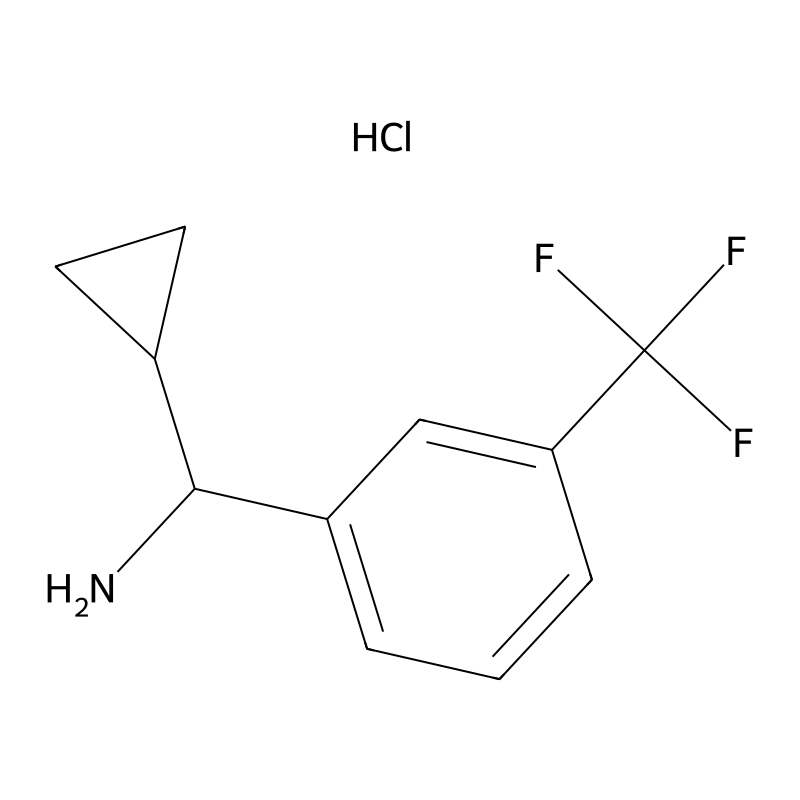Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 251.68 g/mol. It is a derivative of cyclopropyl and an aminoalkane, characterized by the presence of a trifluoromethyl group attached to a phenyl ring. The compound is known for its unique structural features, which contribute to its potential applications in pharmaceuticals and organic synthesis .
- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, attacking electrophilic centers in other molecules.
- Acid-Base Reactions: As an amine, it can react with acids to form salts, such as its hydrochloride form.
- Formation of Derivatives: It can undergo acylation or alkylation to form more complex derivatives used in medicinal chemistry.
While specific biological activity data for cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved bioavailability and efficacy .
The synthesis of cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves several steps:
- Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving alkenes.
- Introduction of the Trifluoromethyl Group: This may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or other reagents.
- Amine Formation: The final step usually involves reductive amination or direct amination methods to introduce the amino group onto the aromatic ring.
- Hydrochloride Salt Formation: The compound can be converted into its hydrochloride form by treating it with hydrochloric acid .
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride has potential applications in:
- Pharmaceutical Development: Its unique structure may allow it to serve as a lead compound in drug discovery, particularly in developing treatments for various diseases.
- Material Science: The compound could be explored for use in creating novel materials due to its distinct chemical properties.
- Research: It may be utilized in academic and industrial research settings to study reaction mechanisms involving amines and fluorinated compounds .
Interaction studies involving cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride would typically focus on its binding affinity and activity against specific biological targets. Such studies are crucial for understanding how this compound might function as a drug candidate. Investigating interactions with enzymes or receptors could reveal insights into its potential therapeutic effects.
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclopropyl(phenyl)methanamine | Lacks trifluoromethyl group; simpler structure | |
| 3-(Trifluoromethyl)aniline | Aromatic amine; no cyclopropyl group | |
| Cyclobutyl(3-(trifluoromethyl)phenyl)methanamine | Similar structure but different cyclic group |
Uniqueness
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride's uniqueness lies in its combination of a cyclopropyl ring and a trifluoromethyl-substituted phenyl group, which may confer distinct pharmacokinetic properties compared to similar compounds. The presence of both features could enhance its utility in medicinal chemistry by influencing binding interactions and metabolic pathways differently than other structurally related compounds .








